

Technical Guide: Physicochemical Properties & Applications of Glycidyl Hexanoate

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Compound of Interest

Compound Name: Glycidyl hexanoate

CAS No.: 17526-74-8

Cat. No.: B113844

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Executive Summary

Glycidyl Hexanoate (Hexanoic acid, 2-oxiranylmethyl ester; CAS: 17526-74-8) is a bifunctional reactive intermediate utilized in the synthesis of pharmaceutical excipients, biodegradable polymers, and lipid-based drug delivery systems.^{[1][2][3][4][5][6]} Characterized by a lipophilic hexyl chain and a reactive epoxide (oxirane) moiety, it serves as a critical "chiral synthon" and a hydrophobic modifier.

However, in the context of drug development, it is also scrutinized as a Glycidyl Fatty Acid Ester (GE)—a process-related impurity (PRI) with genotoxic potential found in lipid excipients and edible oils. This guide provides a rigorous analysis of its properties, synthesis, reactivity, and analytical control strategies.

Part 1: Molecular Architecture & Identification

Glycidyl hexanoate bridges the gap between short-chain volatiles and long-chain fatty esters. Its structure dictates its dual reactivity: the ester bond is susceptible to hydrolysis, while the strained epoxide ring undergoes nucleophilic ring-opening.^{[2][3]}

Parameter	Data
IUPAC Name	Oxiranylmethyl hexanoate
CAS Registry Number	17526-74-8
Molecular Formula	C ₉ H ₁₆ O ₃
SMILES	<chem>CCCCCC(=O)OCC1CO1</chem>
InChI Key	LYJNHHFSQGRJFP-UHFFFAOYSA-N
Stereochemistry	Commercial supplies are typically racemic (DL), though enantiopure forms [(R) or (S)] are synthesized for chiral drug applications.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

Table 1: Physical Constants

Property	Value / Range	Context for Application
Molecular Weight	172.22 g/mol	Stoichiometric calculations.
Boiling Point	229–230 °C (at 760 mmHg)	High boiling point allows for high-temperature reactions without rapid loss, though vacuum distillation is recommended to prevent decomposition.
Density	0.98 – 1.02 g/cm ³ (20 °C)	Slightly denser than typical aliphatic hydrocarbons; phase separation in aqueous extractions requires care.
LogP (Octanol/Water)	~1.7 – 1.9 (Predicted)	Moderately lipophilic. It will partition into cell membranes and lipid bilayers.
Water Solubility	~1730 mg/L (25 °C)	Low solubility.[7] Hydrolysis to Glycerol Monoheptanoate occurs rapidly in acidic aqueous media.
Flash Point	~97 °C (Closed Cup)	Class IIIB Combustible Liquid.
Refractive Index	1.440 – 1.445	Used for purity checks in distillation fractions.

Part 3: Chemical Reactivity & Synthesis

Synthesis Pathways

For pharmaceutical applications requiring high purity, two primary routes are employed:

- Epichlorohydrin (ECH) Coupling: The industrial standard. Hexanoic acid reacts with ECH in the presence of a quaternary ammonium catalyst, followed by dehydrohalogenation.

- Direct Esterification: Reaction of Glycidol with Hexanoyl Chloride (requires strict temperature control $<0^{\circ}\text{C}$ to prevent polymerization).

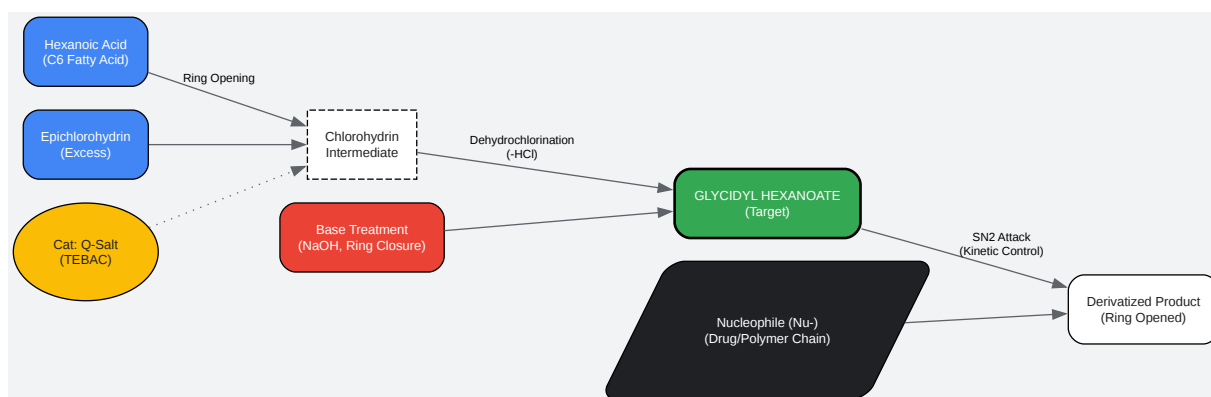
Mechanism: Epoxide Ring Opening

The utility of **Glycidyl Hexanoate** lies in the oxirane ring. It acts as an electrophile.

- Basic Conditions ($\text{S}_{\text{N}}2$): Nucleophiles attack the least substituted carbon (steric control).
- Acidic Conditions ($\text{S}_{\text{N}}1$ -like): Protonation of the oxygen weakens the C-O bonds; nucleophiles attack the most substituted carbon (electronic control).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis via ECH and the subsequent ring-opening pathways critical for derivatization.



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Caption: Synthesis of **Glycidyl Hexanoate** via Epichlorohydrin coupling and subsequent nucleophilic derivatization.

Part 4: Analytical Methodologies

In drug development, **Glycidyl Hexanoate** is often analyzed as a genotoxic impurity (part of the Glycidyl Esters class) in lipid excipients (e.g., Polysorbates, MCT oils).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection is often unsuitable due to thermal instability (dimerization).

- Derivatization Protocol: Ring opening with phenylboronic acid (PBA) or transesterification to release glycidol, followed by bromination.
- Target Ions (EI Source):
 - m/z 57 ($C_4H_9^+$, butyl chain)
 - m/z 43 ($C_3H_7^+$, propyl fragment)
 - m/z 73 (Glycidyl fragment, characteristic)

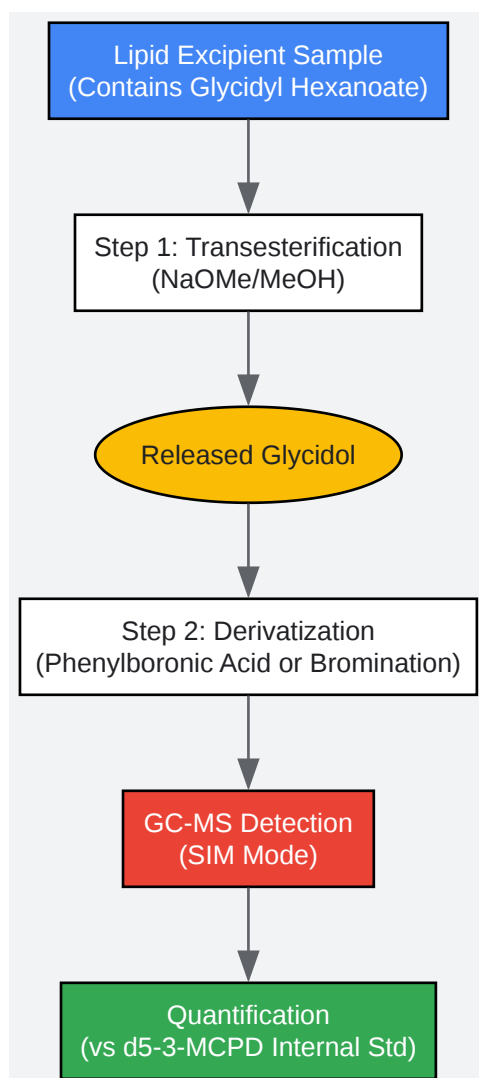
Nuclear Magnetic Resonance (1H -NMR)

NMR confirms the integrity of the epoxide ring.

- Solvent: $CDCl_3$
- Key Shifts (δ ppm):
 - 2.65 & 2.85: dd, 2H (Epoxide CH_2 , diastereotopic).
 - 3.20: m, 1H (Epoxide CH).
 - 3.90 & 4.40: dd, 2H (Glycidyl $CH_2-O-CO-$).
 - 2.35: t, 2H (α -methylene of hexanoate).
 - 0.90: t, 3H (Terminal methyl).

Visualization: Analytical Workflow (Impurity Control)

This workflow represents the standard AOCS Cd 29c-13 method adapted for pharmaceutical lipids.



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Caption: Indirect analytical quantification of **Glycidyl Hexanoate** via conversion to Glycidol/3-MCPD derivatives.

Part 5: Safety & Toxicology (Drug Development Context)

Genotoxicity Warning

Glycidyl Hexanoate contains an epoxide ring, classifying it as a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines.

- Mechanism: Alkylating agent capable of reacting with DNA bases (specifically N7-guanine).
- Metabolism: Hydrolyzed in vivo by epoxide hydrolases to Glycerol Monohexanoate (generally GRAS), but local tissue concentrations of the epoxide must be controlled.

Handling Protocols

- Moisture Sensitivity: Hydrolyzes to diols upon exposure to atmospheric moisture. Store under Nitrogen/Argon at 2–8°C.
- PPE: Butyl rubber gloves are required (epoxides penetrate nitrile).

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